molecular formula C20H18FN3O4S B2494342 N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921863-56-1

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2494342
CAS No.: 921863-56-1
M. Wt: 415.44
InChI Key: OJBOBDPXONNISF-UHFFFAOYSA-N
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Description

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group are likely involved in binding to proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide derivatives, such as:

Uniqueness

What sets N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. The presence of both the thiazole ring and the fluorophenyl group can enhance its binding affinity to biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBOBDPXONNISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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